4-BENZAMIDOTHIOLAN-3-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE
Overview
Description
4-(Benzoylamino)tetrahydro-3-thienyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate is a complex organic compound with the molecular formula C23H22N2O5S This compound is characterized by its unique structure, which includes a benzoylamino group, a tetrahydrothiophenyl ring, and an isoindole moiety
Preparation Methods
The synthesis of 4-BENZAMIDOTHIOLAN-3-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE involves multiple steps, typically starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route often includes the following steps:
Preparation of Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Formation of Tetrahydrothiophenyl Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Synthesis of Isoindole Moiety: The isoindole structure is typically synthesized through a series of condensation reactions involving phthalic anhydride and amines.
Assembly of the Final Compound: The final step involves the coupling of the benzoylamino group, tetrahydrothiophenyl ring, and isoindole moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-(Benzoylamino)tetrahydro-3-thienyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-(Benzoylamino)tetrahydro-3-thienyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-BENZAMIDOTHIOLAN-3-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Benzoylamino)tetrahydro-3-thienyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate can be compared with other similar compounds, such as:
4-(Benzoylamino)tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate: This compound has a similar structure but differs in the position of the functional groups.
4-(Phenylcarbonylamino)thiolan-3-yl 4-(1,3-dioxobenzo[c]azolin-2-yl)butanoate: This compound has a different core structure but shares some functional groups with the target compound.
Properties
IUPAC Name |
(4-benzamidothiolan-3-yl) 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-14(2)20(26-22(28)16-10-6-7-11-17(16)23(26)29)24(30)31-19-13-32-12-18(19)25-21(27)15-8-4-3-5-9-15/h3-11,14,18-20H,12-13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFTWFDTLCIULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1CSCC1NC(=O)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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